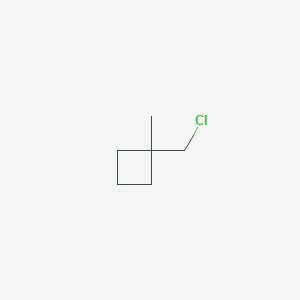
1-(Chloromethyl)-1-methylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(氯甲基)-1-甲基环丁烷是一种有机化合物,具有一个环丁烷环,其中一个氯甲基和一个甲基连接到同一个碳原子上。该化合物属于有机氯化合物家族,以其在有机合成和工业过程中的多种应用而闻名。
准备方法
合成路线和反应条件
1-(氯甲基)-1-甲基环丁烷可以通过多种方法合成。 一种常见的方法是使用氯甲基化试剂(如氯甲基甲醚或多聚甲醛)在路易斯酸催化剂(如氯化锌或氯化铝)存在下对1-甲基环丁烷进行氯甲基化 。 反应通常在温和条件下进行,温度范围为0°C至50°C .
工业生产方法
1-(氯甲基)-1-甲基环丁烷的工业生产通常采用连续流反应器,以确保产品质量和产率的一致性。 该工艺包括在催化剂存在下,将氯甲基化试剂缓慢加入到1-甲基环丁烷溶液中,然后进行纯化步骤,如蒸馏或结晶,以分离出所需产物 .
化学反应分析
反应类型
1-(氯甲基)-1-甲基环丁烷会发生多种化学反应,包括:
常用试剂和条件
取代: 亲核试剂(胺、醇、硫醇)、路易斯酸(氯化锌、氯化铝)、溶剂(二氯甲烷、甲苯)。
氧化: 氧化剂(高锰酸钾、三氧化铬)、溶剂(丙酮、水)。
还原: 还原剂(氢化铝锂、硼氢化钠)、溶剂(醚、四氢呋喃)。
主要产物
取代: 胺、醚、硫醚。
氧化: 羧酸、酮。
还原: 甲基环丁烷。
科学研究应用
1-(氯甲基)-1-甲基环丁烷在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和聚合物的中间体.
生物学: 用于研究酶催化反应和涉及有机氯化合物的代谢途径.
医药: 研究其在开发药物和农用化学品中的潜在用途.
工业: 用于生产特种化学品、涂料和粘合剂.
作用机制
1-(氯甲基)-1-甲基环丁烷的作用机制与其作为亲电试剂的反应活性有关,这是由于存在氯甲基。 这种亲电性质使它能够参与亲核取代反应,其中亲核试剂攻击与氯相连的碳原子,形成新的化学键 。 所涉及的分子靶标和途径取决于所使用的具体亲核试剂和反应条件 .
相似化合物的比较
1-(氯甲基)-1-甲基环丁烷可以与其他氯甲基取代的环烷烃进行比较,例如:
1-(氯甲基)环丁烷: 缺少额外的甲基,导致反应性和应用不同。
1-(氯甲基)-1-乙基环丁烷: 含有乙基而不是甲基,导致空间效应和化学行为的变化。
1-(氯甲基)-1-甲基环戊烷: 具有一个五元环,与1-(氯甲基)-1-甲基环丁烷的四元环相比,这会影响其环张力和反应性.
生物活性
1-(Chloromethyl)-1-methylcyclobutane is a halogenated organic compound with potential biological significance, particularly in the fields of medicinal chemistry and environmental toxicology. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and associated toxicological profiles.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C6H11Cl
- Molecular Weight : 132.61 g/mol
- Structural Representation :
This compound features a cyclobutane ring with a chloromethyl group and a methyl substituent, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, similar to other halogenated compounds. The following mechanisms are noteworthy:
- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and DNA.
- Oxidative Metabolism : Studies suggest that halogenated compounds often undergo oxidative metabolism in liver microsomes, generating electrophilic species capable of forming adducts with nucleophilic sites in biomolecules, thereby influencing cellular processes .
Anticancer Activity
Research has indicated that related compounds with chloromethyl groups exhibit anticancer properties. For instance, studies on similar chlorinated triazene derivatives have demonstrated their effectiveness as chemotherapeutic agents due to their ability to form DNA cross-links, which impede cancer cell proliferation .
Toxicological Profiles
The toxicological implications of this compound have been explored in various studies. Notably, the formation of chloroacetaldehyde during metabolic processes has been linked to mutagenic activity. This suggests that while the compound may have therapeutic potential, it also poses risks for genotoxicity due to its metabolites .
Biological Activity Data Table
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Study | Biological Activity | Mechanism | Key Findings |
|---|---|---|---|
| Study A | Anticancer | DNA alkylation | Induced apoptosis in cancer cell lines. |
| Study B | Mutagenicity | Metabolic activation | Formation of chloroacetaldehyde linked to DNA damage. |
| Study C | Antimicrobial | Nucleophilic substitution | Inhibition of bacterial growth in vitro. |
属性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C6H11Cl/c1-6(5-7)3-2-4-6/h2-5H2,1H3 |
InChI 键 |
XCHAMUVGEQJKER-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















